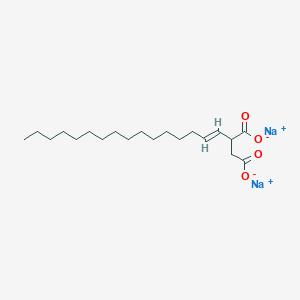
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) is an organic compound with a complex structure that includes a nitro group, a phenyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) typically involves the esterification of 2-Propen-1-ol, 2-nitro-3-phenyl- with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetate ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of 2-Propen-1-ol, 2-nitro-3-phenyl- and acetic acid.
科学的研究の応用
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Propen-1-ol, 3-phenyl-, acetate (ester): Similar structure but lacks the nitro group.
Cinnamyl acetate: Another ester with a similar aromatic structure but different functional groups.
Cinnamyl alcohol: The alcohol counterpart of cinnamyl acetate.
Uniqueness
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack the nitro group and may have different chemical and biological properties.
特性
CAS番号 |
3532-57-8 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
[(Z)-2-nitro-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C11H11NO4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b11-7- |
InChIキー |
ABUCXZPWLZXBBB-XFFZJAGNSA-N |
異性体SMILES |
CC(=O)OC/C(=C/C1=CC=CC=C1)/[N+](=O)[O-] |
正規SMILES |
CC(=O)OCC(=CC1=CC=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


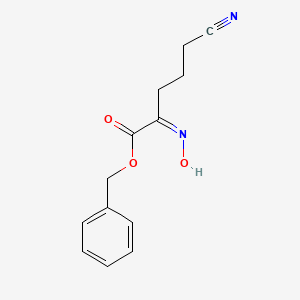

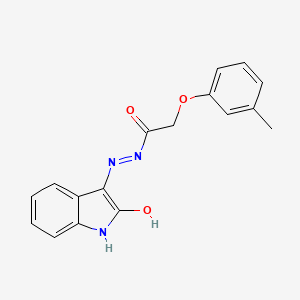
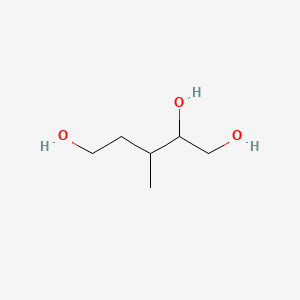


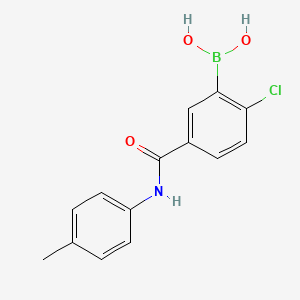
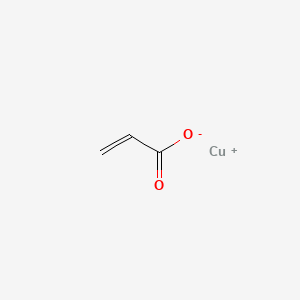


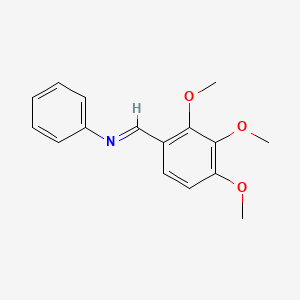
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

